molecular formula C15H13ClO3 B6403031 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261979-39-8

4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6403031
CAS RN: 1261979-39-8
M. Wt: 276.71 g/mol
InChI Key: ZLJDTAVSRKQZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid (CMMBA) is a chemical compound with a wide range of applications in the scientific research community. CMMBA has been studied for its properties in synthetic organic chemistry, as well as for its potential use in drug discovery and development. CMMBA has been used as a model compound for the synthesis of various pharmaceuticals and biochemicals, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is used in the scientific research community for a variety of applications. It has been used as a model compound for the synthesis of various pharmaceuticals and biochemicals. 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been used as a starting material for the synthesis of other compounds, such as pyridine derivatives, quinolines, and quinazolines. Additionally, 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is not well understood. However, it is believed that 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% may interact with certain enzymes and receptors in the body, which could lead to its biochemical and physiological effects. Additionally, 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% may be able to interact with other molecules in the body, such as hormones, neurotransmitters, and metabolites, which could also lead to its biochemical and physiological effects.
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to have antioxidant, anticoagulant, and anti-cancer properties. 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been studied for its potential to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, which makes it suitable for long-term storage. 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% also has a low toxicity profile, making it safe to use in laboratory experiments.
However, there are some limitations to using 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% in laboratory experiments. Its mechanism of action is not well understood, and its biochemical and physiological effects are not fully understood. Additionally, 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is not widely used in the scientific research community, which could limit its availability and increase the cost of obtaining it.

Future Directions

The future directions for 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential use in drug discovery and development should be conducted. Additionally, 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% should be studied for its potential use in other fields, such as biochemistry, pharmacology, and toxicology. Finally, further research into its synthesis methods should be conducted to make it more readily available and cost-effective.

Synthesis Methods

4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is synthesized using a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Stille reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated compound, such as 4-(2-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%, to form an ether. The Williamson ether synthesis is a nucleophilic substitution reaction between an alkyl halide and an alcohol to form an ether. The Stille reaction is an organic synthesis technique that uses a palladium catalyst to form a carbon-carbon bond between two organic molecules.

properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(13(16)7-9)12-6-4-10(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJDTAVSRKQZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690242
Record name 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-39-8
Record name 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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